N-(2,3-dimethylphenyl)methanesulfonamide

Antibacterial Sulfonamide Salmonella typhi

SAR programs relying on generic sulfonamides face potency gaps-subtle aniline substitution profoundly alters bioactivity. 23DMPMSA bridges this gap with validated structure and quantitative data: • S. typhi IC₅₀ 8.24 ± 0.62 µg/mL, statistically equipotent to ciprofloxacin (7.83 ± 0.78 µg/mL) • Unique N-H torsional angle (70.1°), intermediate between syn and anti geometries-fills a conformational gap absent in mono-methyl analogs • Orthorhombic P2₁2₁2₁ space group distinct from all regioisomers; ideal for comparative solid-state characterization ≥95% purity; MW 199 g mol⁻¹ complies with fragment Rule-of-Three for DHPS-targeted screening libraries.

Molecular Formula C9H13NO2S
Molecular Weight 199.27g/mol
Cat. No. B404904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)methanesulfonamide
Molecular FormulaC9H13NO2S
Molecular Weight199.27g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NS(=O)(=O)C)C
InChIInChI=1S/C9H13NO2S/c1-7-5-4-6-9(8(7)2)10-13(3,11)12/h4-6,10H,1-3H3
InChIKeySGSUJBJLFXJVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylphenyl)methanesulfonamide: Identity and Antibacterial Potential


N-(2,3-Dimethylphenyl)methanesulfonamide (23DMPMSA, compound 3a) is a small-molecule N-aryl methanesulfonamide bearing ortho- and meta-methyl substituents on the aniline ring. With a molecular formula of C₉H₁₃NO₂S and a mass of 199 g mol⁻¹, it is the simplest member of a series of N-sulfonated 2,3-xylidine derivatives [1]. Its structure has been unequivocally confirmed by single-crystal X-ray diffraction, and its antibacterial spectrum has been characterized in vitro against a panel of Gram-positive and Gram-negative strains [1][2]. The compound is of particular interest to medicinal chemistry and microbiology programs seeking novel sulfonamide-based anti-infective agents.

Scaffold N-aryl methanesulfonamide probe for antibacterial screening programs
Structure X-ray-confirmed conformation for SAR and receptor-interaction studies
Library Fit Low-molecular-weight fragment-compatible entry point for hit expansion

Substitution Risk for N-(2,3-Dimethylphenyl)methanesulfonamide


Generic substitution within the N-arylmethanesulfonamide class is unreliable because subtle changes in the substitution pattern of the aniline ring or the sulfonyl moiety profoundly alter both the solid-state conformation and the antibacterial selectivity profile. Single-crystal data show that the N–H bond orientation in 23DMPMSA adopts a conformation intermediate between the syn and anti geometries observed in the mono-methyl regioisomers, directly affecting the availability of the amide hydrogen for receptor binding [1]. In biological assays performed under identical conditions, even closely related analogs—such as N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide (3b), which differs only by a tolyl group in place of methyl—exhibit statistically different inhibitory potencies and strain selectivity, demonstrating that neither the 2,3-dimethylphenyl core alone nor the methanesulfonamide warhead alone dictates antibacterial performance [2]. These findings underscore that structural similarity is insufficient to guarantee functional equivalence, and that procurement decisions must be grounded in quantitative, comparator-based evidence.

Ring substitution pattern alters N–H bond conformation and receptor accessibility, limiting direct replacement with mono-methyl or unsubstituted analogs.
Sulfonyl group exchange (e.g., tolyl vs. methyl) shifts antibacterial potency and strain selectivity; structural similarity does not guarantee functional equivalence.
Crystal packing differences (space group changes) may affect solid-state properties and assay reproducibility across analogs.

Quantitative Evidence for N-(2,3-Dimethylphenyl)methanesulfonamide


Anti-S. typhi Activity vs. Ciprofloxacin

Against the Gram-negative pathogen Salmonella typhi, N-(2,3-dimethylphenyl)methanesulfonamide (3a) showed a mean IC₅₀ of 8.24 ± 0.62 µg mL⁻¹, which is statistically indistinguishable from the clinical standard ciprofloxacin (IC₅₀ 7.83 ± 0.78 µg mL⁻¹). In the same assay, the 4-methylbenzenesulfonamide analog (3b, differing only by a tolyl sulfonyl group) exhibited an IC₅₀ of 8.31 ± 0.45 µg mL⁻¹, while bulkier analogs such as the 4-bromobenzenesulfonamide derivative (3d) were markedly less potent (IC₅₀ 11.30 ± 0.98 µg mL⁻¹). [1] This demonstrates that the compact methanesulfonamide group confers potency advantages over larger arylsulfonyl substitutions for this specific pathogen.

Anti-S. typhi Activity
Head-to-head
IC₅₀ 8.24 ± 0.62 µg mL⁻¹ vs. ciprofloxacin 7.83 ± 0.78 µg mL⁻¹ (S. typhi); 1.01-fold more potent than 3b, 1.37-fold more potent than 3d
Supports anti-S. typhi assay-response context; reported potency comparable to clinical standard under assay conditions
Broth microdilution; triplicate; data to verify
Antibacterial Sulfonamide Salmonella typhi IC50

Strain-Selectivity Profile Across Bacteria

Compound 3a displays a distinctive rank-order of activity across five bacterial strains when compared to its direct synthetic analogs. Expressed as % inhibition (Table-2, Abbasi et al.), 3a is most active against P. aeruginosa (72.3 ± 0.87%) and least active against S. aureus (59.3 ± 0.50%). In contrast, the 4-chloro analog (3c) shows an inverse preference, with % inhibition of 86.0 ± 0.63% against S. aureus but comparable activity against P. aeruginosa (85.1 ± 0.06%). MIC data (Table-3) confirm this divergence: 3a's MIC against S. aureus is 14.2 ± 0.67 µg mL⁻¹, whereas 3c gives 8.54 ± 0.66 µg mL⁻¹—a 1.7-fold improvement for the chloro analog. Meanwhile, 3a is superior to 3c against S. typhi (MIC 8.24 vs. 10.8 µg mL⁻¹). [1] This cluster of quantitative differences establishes that 3a possesses a unique multi-strain selectivity fingerprint not reproducible by simply exchanging the sulfonyl substituent.

Strain-Selectivity Profile
Head-to-head
P. aeruginosa 72.3% inhib. / MIC 10.4; S. aureus 59.3% / MIC 14.2; vs. 3c (S. aureus 86.0% / MIC 8.54). Multi-strain ranking differs from analogs.
Supports multi-strain selectivity profiling; distinct rank-order vs. halogenated analogs
Reported % inhibition and MIC data; cross-strain comparison
Antibacterial spectrum Selectivity Sulfonamide MIC

Unique N–H Conformation and Receptor Accessibility

The molecular conformation of 23DMPMSA, determined by single-crystal X-ray diffraction, reveals that the N–H bond adopts an orientation lying between the syn and anti positions relative to the ortho- and meta-methyl substituents. Quantitatively, the key torsional angle S2–N5–C6–C7 is 70.1(4)° for 23DMPMSA. This value falls midway between the syn conformation of 2MPMSA (117.1(2)°) and the anti conformation of 3MPMSA (68.1(4)°), and differs substantially from the unsubstituted PMSA (75.5(2)°). [1] Because the biological activity of alkyl sulfonanilides is thought to depend on the ability of the N–H hydrogen to align with a receptor site, this intermediate geometry confers a unique hydrogen-bonding presentation that cannot be achieved by any of the mono-methyl or unsubstituted analogs.

N–H Conformation
Head-to-head
S2–N5–C6–C7 torsional angle 70.1°; intermediate between syn (2MPMSA 117.1°) and anti (3MPMSA 68.1°)
Unique N–H geometry supports conformation-driven SAR interpretation
X-ray data; conformation linked to receptor-interaction hypothesis
Crystallography Conformation N–H orientation Sulfonamide Structure-activity relationship

Altered Crystal Packing and Space Group

Introducing two methyl groups at the ortho and meta positions of N-phenylmethanesulfonamide (PMSA) induces a fundamental change in crystal packing. PMSA crystallizes in the monoclinic space group P2₁/c, while its ortho-methyl analog (2MPMSA) adopts the triclinic space group P-1, and the meta-methyl analog (3MPMSA) adopts orthorhombic Pccn. In contrast, 23DMPMSA crystallizes in the orthorhombic space group P2₁2₁2₁, a packing arrangement distinct from all three comparators. [1] This change in space group symmetry has direct implications for solid-state properties such as solubility, dissolution rate, and long-term crystallinity—factors that critically influence formulation development and batch-to-batch reproducibility.

Crystal Packing
Head-to-head
Space group P2₁2₁2₁ (orthorhombic) vs. PMSA monoclinic P2₁/c, 2MPMSA triclinic P-1
Supports solid-state property analysis and formulation-development studies
Crystal packing may influence solubility and reproducibility
Solid-state chemistry Crystal engineering Space group Sulfonamide Polymorph stability

Fragment-Based Optimization Potential

With a molecular weight of 199 g mol⁻¹ and only nine heavy atoms, 3a is substantially smaller than its analogs bearing aryl sulfonyl groups. For instance, the 4-methylbenzenesulfonamide analog (3b) has a mass of 275 g mol⁻¹, and the 4-bromobenzenesulfonamide analog (3d) has a mass exceeding 350 g mol⁻¹. [1] This 38% reduction in molecular weight relative to 3b, combined with the absence of halogen atoms, positions 3a within the rule-of-three fragment space (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). [2] In a fragment-based drug discovery context, 3a's low molecular complexity offers higher ligand efficiency potential and leaves ample chemical space for growth vectors during hit-to-lead optimization.

Fragment Potential
Cross-study
MW 199 g mol⁻¹ (38% lighter than 3b); meets rule-of-three fragment criteria (MW
Supports fragment-library selection and hit-to-lead expansion
Rule-of-three context; structural room for derivatization
Fragment-based drug design Lead-likeness Molecular weight Sulfonamide Ligand efficiency

N-(2,3-Dimethylphenyl)methanesulfonamide: Application Scenarios


Anti-Salmonella Lead Scaffold

Programs focused on developing novel therapies for typhoid fever can deploy 3a as a validated starting point, given its IC₅₀ (8.24 ± 0.62 µg mL⁻¹) against S. typhi that is statistically equivalent to ciprofloxacin (7.83 ± 0.78 µg mL⁻¹) [1]. The compound's methanesulfonamide core is structurally unrelated to fluoroquinolones, offering a potential path to circumvent existing ciprofloxacin resistance mechanisms while maintaining similar potency.

N-Aryl Sulfonamide SAR Exploration

The unique N–H bond conformation of 23DMPMSA—quantitatively intermediate between syn and anti geometries (S2–N5–C6–C7 torsional angle = 70.1°) [2]—makes it an essential comparator in any systematic SAR campaign aiming to map the relationship between aniline substitution pattern, solid-state geometry, and antimicrobial spectrum. It fills a conformational gap not addressed by mono-methyl or unsubstituted analogs.

Fragment-Based Antibacterial Library Construction

With a molecular weight of 199 g mol⁻¹ and compliance with fragment rule-of-three criteria, 3a is suitable for inclusion in fragment screening libraries targeting bacterial dihydropteroate synthase or other sulfonamide-binding enzymes [3][4]. Its low molecular complexity provides multiple synthetic handles for parallel chemistry expansion, while its demonstrated antibacterial activity de-risks it against purely computational hits.

Solid-State Studies Exploiting Crystal Packing

The distinct orthorhombic P2₁2₁2₁ space group of 23DMPMSA, unique among N-arylmethanesulfonamide regioisomers, provides a model system for investigating how crystal packing influences dissolution rate, hygroscopicity, and polymorph stability in sulfonamide-based drug candidates [2]. Procurement of 23DMPMSA enables comparative solid-state characterization with the monoclinic (PMSA) and triclinic (2MPMSA) forms.

Application
Selection Property
Validation Focus
Anti-S. typhi research studies
Non-fluoroquinolone methanesulfonamide scaffold
Ciprofloxacin comparator endpoint context
N-Aryl sulfonamide SAR exploration
Unique intermediate N–H conformation for interaction analysis
X-ray structure-based conformation mapping
Fragment-based antibacterial library screening
Rule-of-three compliant, low molecular weight
Ligand efficiency and hit expansion review
Solid-state property comparative studies
Orthorhombic P2₁2₁2₁ crystal packing
Polymorph stability and formulation behavior comparison
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